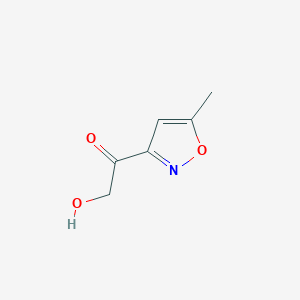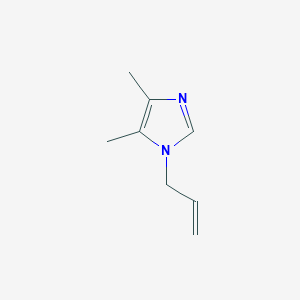
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro group, an acetoxy-ethoxy group, and an aldehyde functional group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde as the starting material.
Etherification: The hydroxy group is etherified using ethylene oxide under basic conditions to form 3-chloro-4-(2-hydroxyethoxy)benzaldehyde.
Acetylation: The hydroxyl group in the intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: 3-Chloro-4-(2-acetoxy-ethoxy)benzoic acid.
Reduction: 3-Chloro-4-(2-acetoxy-ethoxy)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-(2-acetoxy-ethoxy)benzaldehyde.
科学的研究の応用
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its functional groups that can be modified to enhance biological activity.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde depends on its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.
Chloro Group: The chloro group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets.
Acetoxy-Ethoxy Group: This group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Lacks the acetoxy-ethoxy group, making it less soluble and less versatile in reactions.
4-(2-Acetoxy-ethoxy)benzaldehyde: Lacks the chloro group, reducing its reactivity in nucleophilic substitution reactions.
3-Chloro-4-(2-hydroxyethoxy)benzaldehyde: Lacks the acetoxy group, making it less stable and less bioavailable.
Uniqueness
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a valuable compound in various chemical and biological applications.
特性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC名 |
2-(2-chloro-4-formylphenoxy)ethyl acetate |
InChI |
InChI=1S/C11H11ClO4/c1-8(14)15-4-5-16-11-3-2-9(7-13)6-10(11)12/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
SDIQJZOGVFKNEU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)C=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-phenyl-imidazo[1,2-a]pyridine](/img/structure/B8450984.png)
![[2-(2-Bromophenylthiomethoxy)ethyl]trimethylsilane](/img/structure/B8450988.png)





![2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8451030.png)




